Home > Products > Screening Compounds P43017 > Itraconazole, (S)-(-)-
Itraconazole, (S)-(-)- - 154003-20-0

Itraconazole, (S)-(-)-

Catalog Number: EVT-13715736
CAS Number: 154003-20-0
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 705.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Itraconazole is classified under the category of antifungal medications, specifically within the triazole class. It is derived from a chemical structure that includes a triazole ring, which is critical for its antifungal activity. The compound's stereochemistry, specifically the (S)-(-) configuration, plays a role in its pharmacological efficacy and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of Itraconazole involves several complex steps. One notable method includes a condensation reaction between specific precursors under alkaline conditions. The process can be summarized as follows:

  1. Preparation of Reactants: The synthesis starts with the dissolution of sulfonate compounds in an organic solvent, followed by mixing with an aqueous solution of an inorganic base.
  2. Condensation Reaction: A hydroxylic species is added to the mixture, and the reaction is heated to approximately 110 °C for several hours (typically between 5 to 20 hours).
  3. Crystallization: After cooling, the mixture undergoes phase separation and filtration to yield crude Itraconazole, which is then purified through multiple solvent refinements.

For instance, one synthesis method achieved a yield of about 95% with a foreign matter content of only 0.60% .

Molecular Structure Analysis

Structure and Data

The molecular formula for Itraconazole is C_35H_38Cl_2N_8O_4S, with a molecular weight of approximately 705.7 g/mol. The structure features:

  • A triazole ring,
  • A piperazine moiety,
  • Multiple aromatic rings.

The compound's stereochemistry contributes to its biological activity and pharmacokinetic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Itraconazole undergoes various chemical reactions during its synthesis and metabolism:

  1. Condensation Reaction: As previously mentioned, this reaction combines specific precursors to form Itraconazole.
  2. Metabolic Reactions: In vivo, Itraconazole can be metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites that may have differing antifungal activities or side effects.

The purification processes often involve crystallization from solvents like methanol or acetone to enhance product quality .

Mechanism of Action

Process and Data

Itraconazole acts primarily by inhibiting the enzyme lanosterol demethylase, which is involved in the biosynthesis of ergosterol in fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to:

  • Increased membrane permeability,
  • Inhibition of fungal growth,
  • Induction of cell death.

The effective concentration ranges for Itraconazole vary depending on the specific fungal pathogen being targeted .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Itraconazole typically appears as a white to off-white crystalline powder.
  • Solubility: It has poor solubility in water but is soluble in organic solvents like methanol and dimethyl sulfoxide.
  • Melting Point: The melting point ranges around 168 °C.
  • pH Stability: It remains stable across a wide pH range but can degrade under extreme conditions.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Itraconazole is utilized in various clinical applications due to its antifungal properties:

  • Treatment of Fungal Infections: It is commonly prescribed for systemic infections caused by fungi such as Aspergillus species and Candida species.
  • Prophylactic Use: In immunocompromised patients, Itraconazole may be administered as a preventive measure against fungal infections.
  • Research Applications: Beyond clinical use, Itraconazole is studied for its potential effects on other biological pathways, including its role in cancer therapy due to its ability to inhibit angiogenesis.
Stereochemical Synthesis and Stereoisomerism

Itraconazole contains three chiral centers, theoretically yielding eight stereoisomers. The clinical formulation comprises a racemic mixture of four cis-configured diastereomers (where the dioxolane substituents adopt a cis orientation), designated as 1a (2S,4R,2′S), 1b (2S,4R,2′R), 1c (2R,4S,2′S), and 1d (2R,4S,2′R). The (S)-(-)-enantiomer corresponds to specific configurations within this group, such as 1a (2S,4R,2′S) or 1b (2S,4R,2′R), depending on the synthetic route [2] [7].

Enantioselective Synthesis of (S)-(-)-Itraconazole

Enantioselective synthesis of (S)-(-)-itraconazole relies on chiral building blocks and stereocontrolled reactions:

  • Chiral Pool Utilization: Optically pure (S)-(+)-2-butanol serves as the precursor for the sec-butyl side chain (2′ position). Tosylation yields (S)-tosylate 6b, which undergoes SN2 displacement with triazolone anion 4 under crown ether catalysis (18-crown-6) to afford intermediate 7b with retained S-configuration. Acidic demethylation then gives phenol 8b [2].
  • Dioxolane Ring Construction: Chiral glyceryl tosylates (10a/b) are condensed with 2,2′,4′-trichloroacetophenone (9) under acid catalysis. The reaction favors cis-dioxolane formation (11a/b), with the stereochemistry at C-4 dictated by the chiral glycerol precursor. The trans diastereomers (11c/d) are minor products and require chromatographic separation [2].
  • Final Coupling: Phenol 8b displaces the tosylate group in cis-dioxolane intermediates (e.g., 11a) to yield (S)-(-)-itraconazole isomers. NMR and chiral HPLC confirm stereochemical purity (>98% de) and specific rotation ([α]D = -5.5° to -19.1° in CHCl3) [2] [8].

Chiral Resolution Techniques for Diastereomeric Separation

Resolution of itraconazole stereoisomers employs advanced chromatographic methods:

Table 1: Chromatographic Separation of Itraconazole Stereoisomers

MethodStationary PhaseMobile PhaseKey ResultsReference
NP-HPLCCellulose tris(4-methylbenzoate) (Chiralcel OJ-3)MethanolBaseline separation of 4 isomers (Rs > 1.5) [5] [8]
SFCCellulose tris(3,5-dimethylphenylcarbamate)CO2/Ethanol (85:15)Faster separation (8 min vs. 25 min for HPLC) [5]
Two-Step HPLCCellulose tris(4-methylbenzoate) → Cellulose tris(3,5-dimethylphenylcarbamate)Methanol/HexaneSemipreparative isolation (>97% purity) [8]
  • Complementary Selectivity: A two-step protocol resolves all four cis-isomers. Step 1 uses Chiralcel OJ-3 to isolate two pure isomers and a mixed fraction. Step 2 resolves the mixture on Chiralpak IB, achieving >97% enantiomeric purity [8].
  • SFC Advantages: Supercritical fluid chromatography reduces solvent consumption by 82% compared to NP-HPLC and shortens run times 3-fold, making it a greener alternative [5].
  • CE Methods: Capillary electrophoresis with cyclodextrin selectors resolves stereoisomers but shows lower preparative capacity than HPLC/SFC [3].

Impact of Stereochemistry on Pharmacodynamic Activity

Stereochemistry critically influences itraconazole’s biological activities:

Table 2: Pharmacodynamic Profiles of Itraconazole Stereoisomers

ActivityMost Potent StereoisomerKey FindingsReference
Antifungal(2R,4S,2′S) (1c)32-fold lower MIC80 vs. racemate against C. albicans (0.0156 µg/mL) [2]
Antiangiogenic(2S,4S,2′R) (1f)IC50 = 0.8 µM in HUVEC proliferation vs. 3.5 µM for racemate [2] [4]
OSBP Inhibition(2R,4S) configurationsAntiviral activity retained without triazole moiety; dependent on dioxolane stereochemistry [4]
Hedgehog Inhibition(2R,4S) configurationsIndependent of triazole; correlates with sec-butyl chain stereochemistry [6]
  • Antifungal Specificity: The (2R,4S) dioxolane configuration is essential for inhibiting fungal CYP51. Isomers 1c/d (2R,4S) show 10–32-fold greater potency against Candida albicans than 1a/b (2S,4R) [2].
  • Antiangiogenic Selectivity: Trans isomers 1e–h exhibit enhanced inhibition of endothelial cell proliferation. Notably, 1f (2S,4S,2′R) achieves IC50 values 4-fold lower than the racemate, likely due to stereospecific blockade of VEGFR2 trafficking [2] [4].
  • Target Divergence:
  • The triazole moiety is essential for antifungal activity but dispensable for OSBP-mediated antiviral and Hedgehog inhibition.
  • Trans configurations (e.g., 1f) show discordance between antiangiogenic and antifungal effects, indicating distinct targets [2] [6].
  • Metabolic Stereoselectivity: CYP3A4 exclusively hydroxylates (2R,4S)-isomers (1c/d), leaving (2S,4R)-isomers (1a/b) intact. This results in stereoselective pharmacokinetics in vivo [1].

Properties

CAS Number

154003-20-0

Product Name

Itraconazole, (S)-(-)-

IUPAC Name

2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31+,35+/m0/s1

InChI Key

VHVPQPYKVGDNFY-ARROIKNCSA-N

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.